

Spectroscopic Analysis of (S)-1-Phenylethanol: A Technical Overview

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Compound of Interest

Compound Name: (S)-1-Phenylethanol

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This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule **(S)-1-Phenylethanol**, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **(S)-1-Phenylethanol**, both ^1H and ^{13}C NMR provide distinct signatures confirming its molecular structure.

1.1. ^1H NMR Spectral Data

The proton NMR spectrum of **(S)-1-Phenylethanol** is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.39 - 7.26	Multiplet	-	5	Ar-H
~4.91	Quartet	~6.5	1	CH(OH)
~2.01	Singlet (broad)	-	1	OH
~1.49	Doublet	~6.5	3	CH ₃

Note: Data acquired in CDCl₃ at 400 or 500 MHz. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.

[\[1\]](#)

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~145.9	Ar-C (quaternary)
~128.5	Ar-CH
~127.4	Ar-CH
~125.4	Ar-CH
~70.4	CH(OH)
~25.1	CH ₃
Note: Data acquired in CDCl ₃ at 100 or 125 MHz. [1]	

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber ($\tilde{\nu}$) cm ⁻¹	Description of Vibration	Functional Group
~3364	O-H stretch (broad)	Alcohol
~3030	C-H stretch (aromatic)	Aromatic Ring
~2965	C-H stretch (aliphatic)	Methyl/Methine
~1493, 1452	C=C stretch (in-ring)	Aromatic Ring
~1089, 1007	C-O stretch	Secondary Alcohol
~761, 699	C-H bend (out-of-plane)	Monosubstituted Benzene
Note: Spectra are often recorded as a thin film (neat). [1]		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Formula	Relative Intensity
122	[M] ⁺ (Molecular Ion)	[C ₈ H ₁₀ O] ⁺	Moderate
107	[M-CH ₃] ⁺	[C ₇ H ₇ O] ⁺	High (Base Peak)
79	[C ₆ H ₇] ⁺	[C ₆ H ₇] ⁺	Moderate
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺	High

Note: Data typically acquired via Electron Ionization (EI) in a GC-MS system.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-1-Phenylethanol** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Parameters:** Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Parameters:** Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ^1H) or the residual solvent signal of CDCl_3 (77.16 ppm for ^{13}C).[\[4\]](#)

IR Spectrum Acquisition (Neat/Thin Film):

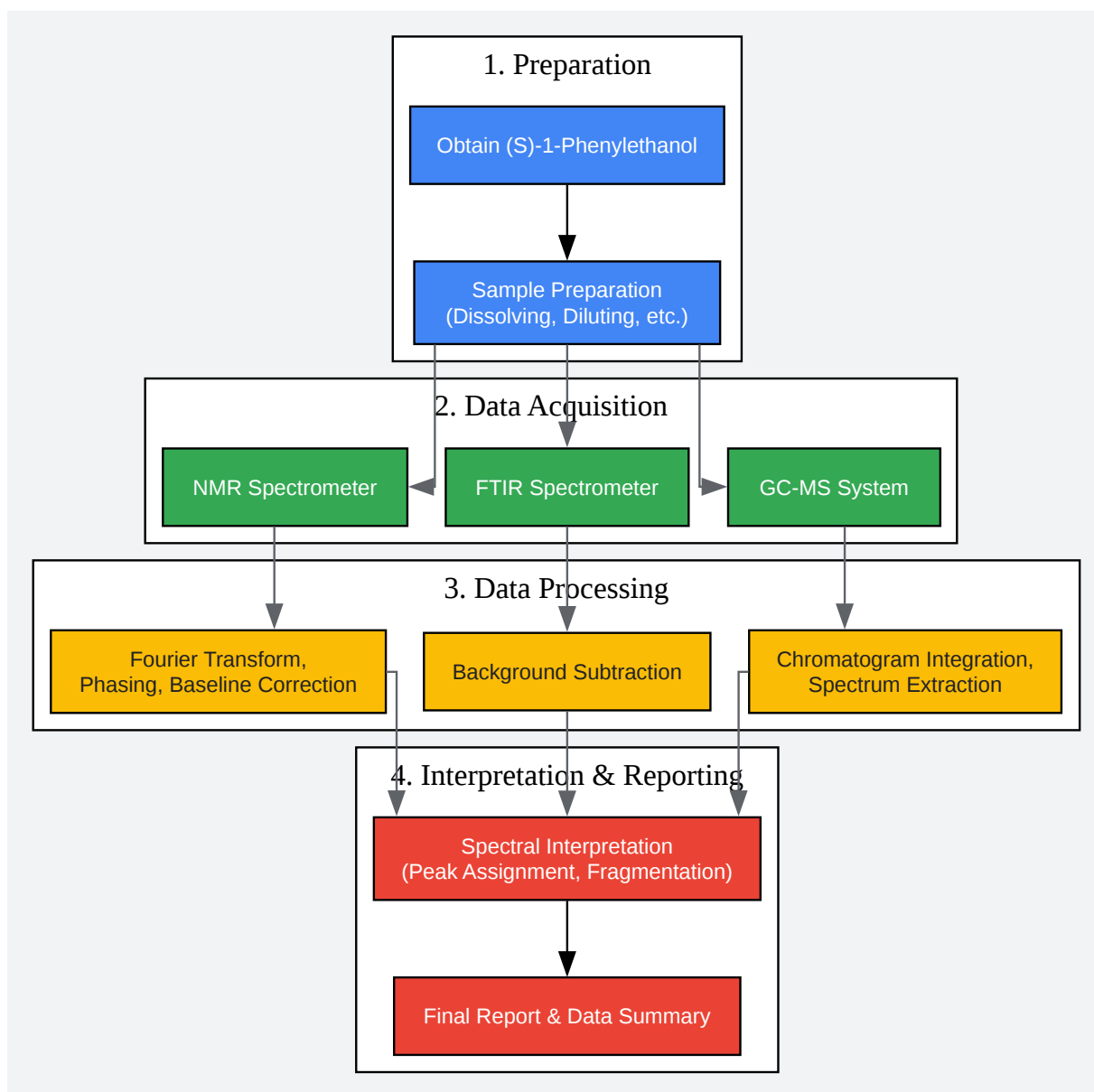
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[\[2\]](#)
- Sample Preparation: Apply a single drop of neat (undiluted) **(S)-1-Phenylethanol** directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Collection: Record the spectrum typically over a range of $4000\text{-}600\text{ cm}^{-1}$.[\[5\]](#)
- Processing: Perform a background scan of the clean ATR crystal or empty salt plates. Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition (GC-MS):

- Sample Preparation: Prepare a dilute solution of **(S)-1-Phenylethanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[\[6\]](#)
- GC Conditions: Inject 1 μL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C , ramp to 250°C).
- MS Conditions: Set the ion source to EI mode at 70 eV. Scan a mass range of m/z 40-200.
- Data Analysis: Identify the peak corresponding to **(S)-1-Phenylethanol** in the total ion chromatogram and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.[\[3\]](#)

Visualizations

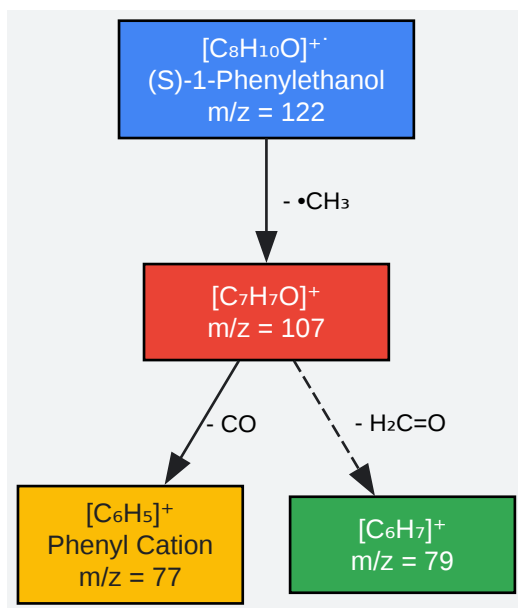
Diagram 1: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Diagram 2: Proposed Mass Spectrometry Fragmentation of **(S)-1-Phenylethanol**



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Caption: Key fragmentation pathways for **(S)-1-Phenylethanol** under Electron Ionization (EI).

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- To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-Phenylethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046765#spectroscopic-data-for-s-1-phenylethanol-nmr-ir-ms>]

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